tert-Butyl 4-bromo-2-hydroxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-bromo-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXVOGMSFFKAMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734674 | |
| Record name | tert-Butyl 4-bromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889858-09-7 | |
| Record name | 1,1-Dimethylethyl 4-bromo-2-hydroxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=889858-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-bromo-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Tert Butyl 4 Bromo 2 Hydroxybenzoate
Esterification Protocols for Benzoic Acid Derivatives
The introduction of the bulky tert-butyl ester group onto a benzoic acid derivative presents unique challenges, primarily due to steric hindrance. Consequently, a range of esterification techniques have been developed to facilitate this transformation.
Direct Esterification Techniques
Direct acid-catalyzed esterification of carboxylic acids with tert-butanol (B103910), a standard method for less hindered alcohols, is generally inefficient for producing tert-butyl esters. The reaction conditions, typically involving strong acid catalysts and heat, favor the E1 elimination of tert-butanol to form isobutene. This competing side reaction significantly reduces the yield of the desired ester.
A more successful, albeit technically demanding, approach involves the reaction of the carboxylic acid with isobutylene (B52900) gas under acidic catalysis. In this method, 4-bromo-2-hydroxybenzoic acid is dissolved in an anhydrous solvent such as diethyl ether, and isobutylene is bubbled through the solution in the presence of a strong acid catalyst like trifluoromethanesulfonic acid. This method can provide high yields but requires specialized equipment to handle the gaseous reagent.
Carbodiimide-Mediated Esterification Approaches (e.g., using DCC)
To circumvent the harsh conditions of direct esterification, coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are employed in what is known as the Steglich esterification. organic-chemistry.org This method is particularly well-suited for the esterification of sterically demanding alcohols like tert-butanol. organic-chemistry.org The reaction proceeds under mild conditions, typically at room temperature in a solvent like dichloromethane (B109758).
In this process, the carboxylic acid, 4-bromo-2-hydroxybenzoic acid, is activated by DCC to form a highly reactive O-acylisourea intermediate. The subsequent nucleophilic attack by tert-butanol is facilitated by a catalyst, commonly 4-dimethylaminopyridine (B28879) (DMAP), which accelerates the reaction and suppresses the formation of the N-acylurea byproduct. organic-chemistry.org While effective, this method requires the removal of the dicyclohexylurea (DCU) byproduct, which can complicate purification.
| Starting Acid | Alcohol | Coupling Reagent | Catalyst | Solvent | Yield (%) |
| 4-Bromo-3-methylbenzoic acid | tert-Butanol | DCC | DMAP | Dichloromethane | 75-85 |
| (E)-Cinnamic acid | Benzyl (B1604629) alcohol | Not specified | Not specified | Not specified | 76 |
This table presents data for analogous esterification reactions to illustrate the applicability of the method.
Transesterification Methodologies Utilizing tert-Butanol
Transesterification offers an alternative route to tert-butyl esters, starting from a more readily prepared ester, such as a methyl or ethyl ester. This method involves reacting the simpler ester with an excess of tert-butanol in the presence of a suitable catalyst. While various catalysts can be employed, potassium tert-butoxide is a common choice for driving the equilibrium towards the desired tert-butyl ester. researchgate.net The reaction is typically performed at ambient temperature in an anhydrous solvent like diethyl ether. researchgate.net The success of this method relies on shifting the equilibrium, often by using a large excess of tert-butanol or by removing the more volatile alcohol byproduct. For instance, methyl 4-bromo-2-hydroxybenzoate can be subjected to transesterification with potassium tert-butoxide in tert-butanol.
Tin-based catalysts have also been shown to be effective for the transesterification of salicylic (B10762653) esters. google.com For example, methyl salicylate (B1505791) can be transesterified with various alcohols in the presence of a tin catalyst, with the reaction driven by the removal of methanol. google.com
| Starting Ester | Alcohol | Catalyst | Solvent | Conditions | Product |
| Methyl Salicylate | Various Alcohols | Tin-based catalyst | Not specified | Removal of methanol | Corresponding Salicylic Ester |
| Aliphatic/Aromatic Methyl Esters | tert-Butanol | Potassium tert-butoxide | Diethyl ether | Ambient temperature | Corresponding tert-Butyl Ester |
This table illustrates the general principles of transesterification for producing different esters.
Considerations for Steric Hindrance in tert-Butyl Ester Formation
The significant steric bulk of the tert-butyl group poses a major challenge in the synthesis of tert-butyl 4-bromo-2-hydroxybenzoate. The hydroxyl group at the ortho position and the bromine atom at the para position on the benzoic acid ring can further influence the reactivity of the carboxylic acid group.
The ortho-hydroxyl group can participate in intramolecular hydrogen bonding with the carboxylic acid, which can affect its acidity and nucleophilicity. Furthermore, the steric hindrance around the carboxylic acid is increased by the presence of the ortho-substituent, making it more difficult for the bulky tert-butanol to approach for esterification. This steric clash is a primary reason why direct acid-catalyzed esterification is often unsuccessful and why milder methods like the Steglich esterification are preferred. organic-chemistry.org The rate of esterification is known to decrease with increasing steric hindrance. nih.gov
Aromatic Substitution Reactions for Halogenation and Hydroxylation Patterns
The synthesis of the target compound is critically dependent on the availability of the correctly substituted precursor, 4-bromo-2-hydroxybenzoic acid. This necessitates a reliable method for the regioselective functionalization of an aromatic ring.
Regioselective Bromination of Phenolic Precursors
The key starting material, 4-bromo-2-hydroxybenzoic acid, can be synthesized through the regioselective bromination of a suitable phenolic precursor. A reported high-yield synthesis involves the bromination of 3-hydroxybenzoic acid. chemicalbook.com In this method, a solution of bromine in acetic acid is added to a mixture of 3-hydroxybenzoic acid in acetic acid and sulfuric acid at an elevated temperature, reportedly affording 4-bromo-2-hydroxybenzoic acid in 100% yield. chemicalbook.com
The direct bromination of 2-hydroxybenzoic acid (salicylic acid) can be more complex. The activating and ortho-, para-directing hydroxyl group can lead to multiple bromination products. However, by carefully controlling the reaction conditions, it is possible to achieve selective monobromination.
| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) |
| 3-Hydroxybenzoic acid | Bromine | Acetic Acid / Sulfuric Acid | 100°C | 4-Bromo-2-hydroxybenzoic acid | 100 |
| p-Hydroxybenzoic acid | Bromine | Glacial Acetic Acid | Reflux | 3-Bromo-4-hydroxybenzoic acid | 70.3 |
This table provides examples of regioselective bromination of hydroxybenzoic acids.
Strategies for Ortho-Hydroxylation of Substituted Benzoates
The introduction of a hydroxyl group at the ortho position of a substituted benzoate (B1203000) is a critical transformation in the synthesis of salicylate derivatives. A primary method for achieving this is through directed ortho-metalation (DoM). wikipedia.org This strategy utilizes a directing metalation group (DMG) on the aromatic ring, which interacts with an organolithium reagent, typically n-butyllithium or sec-butyllithium, to selectively deprotonate the adjacent ortho position. wikipedia.org The resulting aryllithium intermediate can then be treated with an electrophilic oxygen source to introduce the hydroxyl group.
For benzoate esters, the ester group itself can function as a DMG, though its directing ability is moderate. The effectiveness of the ortho-lithiation is influenced by the specific organolithium reagent used and the reaction conditions. For instance, the use of s-BuLi in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C) is a common condition for this transformation. rsc.orgunblog.fr
Once the ortho-lithiated species is formed, various electrophiles can be employed to introduce the hydroxyl group. Common reagents include molecular oxygen followed by a reductive workup, or more controlled oxygen sources like molybdenum-based peroxides (e.g., MoOPH, oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)). Another approach involves a two-step sequence where the lithiated species is first treated with a boronic ester, like trimethyl borate, to form an ortho-boronate ester. Subsequent oxidation of the boronate, typically with hydrogen peroxide under basic conditions, yields the desired phenolic hydroxyl group.
While direct ortho-hydroxylation of tert-butyl 4-bromobenzoate (B14158574) is a plausible route, an alternative and often more practical synthesis of this compound starts from the readily available 4-bromo-2-hydroxybenzoic acid. chemicalbook.com This precursor can be synthesized by the bromination of 3-hydroxybenzoic acid. chemicalbook.com The esterification of 4-bromo-2-hydroxybenzoic acid with a tert-butyl source, such as isobutylene in the presence of a strong acid catalyst, would then yield the target compound. youtube.com This latter approach avoids potential challenges and side reactions associated with the direct ortho-hydroxylation of a pre-existing ester.
Protecting Group Strategies in Synthesis of Complex Analogues
In the synthesis of complex molecules derived from this compound, the strategic use of protecting groups is essential to ensure chemoselectivity during subsequent reactions. This involves masking the reactive phenolic hydroxyl and carboxylic acid functionalities to prevent them from interfering with desired chemical transformations at other sites of the molecule.
Protection of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and nucleophilic, necessitating its protection during many synthetic operations. A variety of protecting groups are available for phenols, with the choice depending on the stability required and the conditions for deprotection. researchgate.net
Common protecting groups for the phenolic hydroxyl group include ethers and silyl (B83357) ethers. wikipedia.orgharvard.edu For example, the hydroxyl group can be converted to a benzyl ether, which is stable under a wide range of conditions and can be removed by hydrogenolysis. wikipedia.org Another option is the formation of a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether. These are generally stable to non-acidic conditions and can be selectively removed using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu
The tert-butyl group itself can be used to protect phenols, forming a tert-butyl ether. organic-chemistry.org This is particularly relevant in the context of this compound, as the conditions for its removal are often acidic, which could simultaneously cleave the tert-butyl ester. wikipedia.org The choice of protecting group for the phenol (B47542) must be orthogonal to the protection of the carboxyl group, meaning that one can be removed without affecting the other. wikipedia.org
Table 1: Common Protecting Groups for Phenolic Hydroxyls
| Protecting Group | Abbreviation | Common Deprotection Conditions |
|---|---|---|
| Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) |
| tert-Butyldimethylsilyl | TBDMS | F⁻ (e.g., TBAF) |
| Triisopropylsilyl | TIPS | F⁻ (e.g., TBAF), mild acid |
| Methoxymethyl | MOM | Acidic hydrolysis |
| tert-Butyl | tBu | Strong acid (e.g., TFA) wikipedia.org |
Role of the tert-Butyl Ester as a Carboxyl Protecting Group and its Selective Deprotection
The tert-butyl ester is a widely utilized protecting group for carboxylic acids due to its steric hindrance, which makes it resistant to nucleophilic attack and basic hydrolysis. thieme-connect.com This stability allows for a wide range of chemical transformations to be carried out on other parts of the molecule without affecting the protected carboxyl group. acs.org
The deprotection of a tert-butyl ester is typically achieved under acidic conditions. organic-chemistry.org The mechanism involves the protonation of the ester oxygen followed by the elimination of isobutylene, a stable carbocation, to yield the free carboxylic acid. Trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane (DCM), is a common reagent for this purpose. wikipedia.org
Selective deprotection of the tert-butyl ester in the presence of other acid-labile protecting groups can be a challenge. However, various methods have been developed to achieve this selectivity. For instance, the use of certain Lewis acids, such as zinc bromide (ZnBr₂) in DCM, has been shown to chemoselectively hydrolyze tert-butyl esters in the presence of other acid-sensitive groups. acs.orgresearchgate.net Another approach involves using ytterbium triflate as a mild Lewis acid catalyst in nitromethane, which can selectively cleave tert-butyl esters while leaving other ester groups like benzyl or methyl esters intact. niscpr.res.in More recently, enzymatic methods have been explored for the mild and selective removal of tert-butyl esters, offering an alternative to acidic conditions. nih.gov
Table 2: Reagents for Selective Deprotection of tert-Butyl Esters
| Reagent/System | Conditions | Key Features | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | DCM, Room Temperature | Common, effective, but can cleave other acid-labile groups. | wikipedia.org |
| Ytterbium triflate (Yb(OTf)₃) | Nitromethane, 45-50°C | Catalytic, mild, selective over benzyl and methyl esters. | niscpr.res.in |
| Zinc Bromide (ZnBr₂) | DCM | Lewis acid-mediated hydrolysis, can be selective. | acs.orgresearchgate.net |
| Cerium(III) chloride/Sodium iodide | Acetonitrile (B52724), reflux | Can selectively cleave tert-butyl esters in the presence of N-Boc groups. | organic-chemistry.org |
| Aqueous Phosphoric Acid | - | Environmentally benign, mild, and selective. | organic-chemistry.org |
Chemical Reactivity and Mechanistic Investigations of Tert Butyl 4 Bromo 2 Hydroxybenzoate
Transformations at the Aromatic Ring System
The reactivity of the benzene (B151609) ring in tert-butyl 4-bromo-2-hydroxybenzoate is dictated by the electronic effects of its substituents. The hydroxyl group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density through resonance. The tert-butoxycarbonyl group is a moderately deactivating, meta-directing group because of its electron-withdrawing inductive and resonance effects. The bromine atom is weakly deactivating yet ortho-, para-directing.
Electrophilic Aromatic Substitution Studies on Brominated Phenols
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.com In the case of this compound, the outcome of an EAS reaction is determined by the combined directing effects of the existing substituents.
The hydroxyl group at C-2 is the most powerful activating group and directs incoming electrophiles to its ortho (C-3) and para (C-5) positions. organicchemistrytutor.comunizin.orglibretexts.org The bromine at C-4 also directs ortho (C-3 and C-5) to itself. The tert-butoxycarbonyl group at C-1 directs incoming electrophiles to the meta position (C-3 and C-5). Therefore, all three substituents direct incoming electrophiles to the C-3 and C-5 positions.
The hydroxyl group strongly activates the ring, making it more nucleophilic and prone to attack by electrophiles like the bromonium ion (Br+) or nitronium ion (NO2+). youtube.comchemeurope.comfiveable.me The position of substitution on similar brominated phenols is influenced by the directing effect of the existing substituents, which are typically ortho- and para-directing. jnsparrowchemical.com For instance, in the bromination of phenol (B47542), the reaction proceeds readily to yield 2,4,6-tribromophenol, highlighting the high activation by the hydroxyl group. youtube.com For this compound, the position para to the hydroxyl group is already occupied by bromine. The C-3 and C-5 positions are both ortho to either the hydroxyl or the bromine atom. The strong activating effect of the hydroxyl group would likely dominate, leading to substitution primarily at the C-3 and C-5 positions. However, steric hindrance from the bulky tert-butyl ester group might influence the regioselectivity between these two sites.
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Aryl Bromide Position
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism is fundamentally different from SN1 or SN2 reactions and typically requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgmasterorganicchemistry.com
In this compound, the leaving group is the bromine atom at C-4. The substituents ortho to the bromine are the hydroxyl group (at C-2) and a hydrogen (at C-3), while the tert-butoxycarbonyl group is meta. There are no strong EWGs in the required ortho or para positions to sufficiently stabilize the Meisenheimer intermediate. libretexts.org The hydroxyl group is electron-donating, which deactivates the ring toward nucleophilic attack. Consequently, this compound is not expected to undergo SNAr reactions under standard conditions. While catalytic methods exist for the SNAr of non-activated aryl halides, these fall outside the scope of the classical SNAr mechanism and generally require transition metal catalysts or photoredox conditions to proceed. researchgate.netresearchgate.netsci-hub.se
Cross-Coupling Reactions at the Aryl Bromide Position
The bromine atom in this compound provides a reactive handle for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most efficient methods for constructing C-C bonds. scielo.br The general mechanism involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org Aryl bromides are common substrates for these reactions. libretexts.org
The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.orgnih.gov This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boron reagents. nih.govrsc.org
While specific studies on this compound are not prevalent, the reaction is highly applicable to functionalized aryl bromides, including those with unprotected hydroxyl or amino groups. nih.govnih.gov The reaction would involve coupling the aryl bromide with a suitable boronic acid or ester to form a biaryl structure. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)2 | Ad2BnP | K3PO4 | Toluene | RT - 100 | nih.gov |
| Pd(dppf)Cl2 | dppf (in catalyst) | K2CO3 | Dioxane/H2O | 80 - 100 | nih.gov |
| Pd(PPh3)4 | PPh3 (in catalyst) | Na2CO3 | Toluene/EtOH/H2O | 80 | scielo.br |
| CataXCium A Pd G3 | CataCXium A (in catalyst) | K3PO4 | 2-MeTHF | 90 | nih.govrsc.org |
The Stille coupling is another versatile palladium-catalyzed reaction that forms C-C bonds by coupling an organotin compound (stannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their compatibility with a wide range of functional groups, making them suitable for the synthesis of complex molecules. uwindsor.ca
The reaction of this compound in a Stille coupling would proceed via the standard catalytic cycle. wikipedia.org The aryl bromide would first undergo oxidative addition to the palladium(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination. Additives such as copper(I) salts can sometimes accelerate the reaction. organic-chemistry.org Although organotin compounds are toxic, the Stille reaction remains a powerful tool in organic synthesis. organic-chemistry.org
Table 2: Representative Conditions for Stille Coupling of Aryl Bromides
| Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(PPh3)4 | PPh3 (in catalyst) | None | Toluene or Dioxane | 80 - 110 | wikipedia.org |
| Pd2(dba)3 | P(t-Bu)3 | CsF | Dioxane | RT - 80 | wikipedia.org |
| PdCl2(PPh3)2 | PPh3 (in catalyst) | CuI | DMF or NMP | 60 - 100 | organic-chemistry.org |
| Pd(OAc)2 | Dabco | None | DMF | 120 | organic-chemistry.org |
Copper-Mediated Cross-Coupling Reactions (e.g., Ullmann type reactions)
The Ullmann reaction traditionally refers to the copper-promoted coupling of two aryl halides to form a biaryl. wikipedia.orgorganic-chemistry.org Modern "Ullmann-type" reactions encompass a broader range of copper-catalyzed nucleophilic aromatic substitutions, including the formation of C-O, C-S, and C-N bonds. organic-chemistry.org In the context of this compound, a classic Ullmann condensation could lead to the formation of a symmetrical biphenyl (B1667301) dimer, though this often requires harsh conditions. wikipedia.org
More synthetically useful are the Ullmann-type couplings with various nucleophiles. For instance, coupling with phenols (to form diaryl ethers), amines, or thiols is possible. These reactions typically use a copper(I) source, such as CuI, often in the presence of a ligand (e.g., phenanthroline or an amino acid) and a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent like DMF or DMSO at elevated temperatures. nih.govresearchgate.net The ortho-hydroxyl group can act as a ligand for the copper catalyst, potentially accelerating the reaction through a chelation-assisted mechanism.
Table 4: Representative Conditions for Ullmann-Type C-O Coupling of Aryl Bromides
| Copper Source | Ligand | Base | Solvent | Temperature (°C) |
|---|---|---|---|---|
| CuI | L-Proline | K₂CO₃ | DMSO | 90-120 |
| Cu₂O | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 110-140 |
| Cu Powder | None | Pyridine | Pyridine | >150 |
Other Metal-Catalyzed Coupling Transformations (e.g., Ni, Fe)
Nickel-Catalyzed Reactions: Nickel catalysts are a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. wikipedia.org Nickel-catalyzed aminations of aryl bromides, for example, can be achieved under various conditions, including electrochemical methods that operate at room temperature. nih.gov These reactions often employ bipyridine-type ligands. The functional group tolerance of nickel systems can sometimes differ from palladium, and the ortho-hydroxyl group in this compound would need to be considered, as it could interact with the nickel center.
Iron-Catalyzed Reactions: Iron is an abundant, inexpensive, and environmentally benign metal that is increasingly used in catalysis. rochester.eduresearchgate.net While iron-catalyzed cross-coupling of aryl halides with organometallic reagents is known, a more common application is in C-H activation/functionalization reactions. researchgate.net For a substrate like this compound, iron catalysis could potentially be employed for C-H functionalization at the C-3 or C-5 positions, directed by the hydroxyl group, rather than coupling at the C-Br bond. nih.gov These reactions often involve an iron salt (e.g., FeCl₃ or Fe(acac)₃) and an oxidant. Direct iron-catalyzed coupling at the C-Br bond is less common than with palladium or nickel but remains an area of active research.
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key reactive site, allowing for modifications that can alter the compound's physical and biological properties.
O-Alkylation: The phenolic proton is acidic and can be removed by a suitable base to form a phenoxide, which is a potent nucleophile. This phenoxide can then react with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or sulfates, to form the corresponding ether. Standard conditions involve using a base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF, THF, or acetone. nih.gov The choice of base and solvent can influence the reaction's efficiency and selectivity.
O-Acylation: The hydroxyl group can be readily acylated to form an ester. This is typically achieved by reacting the phenol with an acyl chloride or anhydride (B1165640) in the presence of a base. Common bases for this transformation include pyridine, which can also serve as the solvent, or triethylamine (B128534) in a solvent like dichloromethane (B109758) (DCM). Catalytic amounts of 4-dimethylaminopyridine (B28879) (DMAP) are often added to accelerate the reaction, especially with less reactive anhydrides. This reaction is generally high-yielding and proceeds under mild conditions.
Table 5: Representative Conditions for O-Alkylation and O-Acylation of Phenols
| Reaction Type | Reagent | Base/Catalyst | Solvent | Temperature (°C) |
|---|---|---|---|---|
| O-Alkylation | Alkyl Halide (R-X) | K₂CO₃ or NaH | DMF or Acetone | 25-80 |
| O-Acylation | Acyl Chloride (RCOCl) | Pyridine or Et₃N | Pyridine or DCM | 0-25 |
| O-Acylation | Anhydride ((RCO)₂O) | Et₃N / DMAP (cat.) | DCM or THF | 25-50 |
Mitsunobu Reactions
The phenolic hydroxyl group of this compound is a prime site for O-alkylation and O-arylation reactions. The Mitsunobu reaction, in particular, offers a powerful method for forming C-O bonds under mild conditions, converting the phenol into a variety of ethers. byjus.com This reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org
The reaction proceeds by activating the phenolic hydroxyl group, making it a good leaving group for subsequent nucleophilic attack. organic-chemistry.org In the context of modifying this compound, the phenol itself acts as the acidic component (pronucleophile). An external primary or secondary alcohol would be the reaction partner that becomes activated and is subsequently attacked by the phenoxide.
While phenols are generally less reactive than aliphatic alcohols in the Mitsunobu reaction due to their higher acidity (pKa ≈ 10), the reaction is well-established. researchgate.net For phenols that are particularly weak acids, more basic reagents such as azodicarbonyl dipiperidine (ADDP) can be used in place of DEAD to facilitate the reaction. byjus.com The general transformation involves the formation of an aryl ether, where the hydroxyl proton is replaced by an alkyl or aryl group, significantly diversifying the molecular structure for further synthetic applications.
Table 1: Representative Conditions for Phenolic Mitsunobu Reactions
| Reagents | Nucleophile (Alcohol) | Solvent | Temperature | Outcome |
| PPh₃, DIAD | Primary Alcohol (e.g., Ethanol) | THF | 0 °C to RT | O-Alkylated Product |
| PPh₃, DEAD | Secondary Alcohol (e.g., Isopropanol) | Toluene | 0 °C to RT | O-Alkylated Product |
| PS-PPh₃, ADDP | Sterically Hindered Alcohol | DCM | RT | O-Alkylated Product |
This table represents typical conditions for Mitsunobu reactions involving phenols and is illustrative for this compound.
Functionalization through Phenol Oxidation Pathways
The electron-rich nature of the phenolic ring in this compound makes it susceptible to oxidative transformations. These reactions can lead to a range of products, including dimers through C-C or C-O bond formation, or further hydroxylated derivatives. wikipedia.orgwikipedia.org Oxidative coupling of phenols is frequently catalyzed by transition metal complexes containing iron, copper, or vanadium. nih.gov
The reaction mechanism typically involves a one-electron oxidation of the phenol to a phenoxy radical. The spin density in this radical intermediate is distributed across the oxygen atom and the ortho and para positions of the aromatic ring. Consequently, radical-radical coupling or attack of a radical onto a neutral phenol molecule can occur, leading to new bonds. rsc.org For this compound, the para position is blocked by the bromine atom, directing potential C-C couplings to the ortho positions (C3 and C5). This can result in the formation of biaryl (biphenol) structures. nih.gov Alternatively, C-O coupling can occur to form diphenyl ether linkages. wikipedia.org
Furthermore, advanced oxidation processes (AOPs), such as those employing Fenton's reagent (Fe²⁺/H₂O₂), can lead to the introduction of additional hydroxyl groups onto the aromatic ring. scielo.brresearchgate.net Studies on similar molecules like salicylic (B10762653) acid show that oxidation can produce catechol and gentisic acid analogues. openmedicinalchemistryjournal.com
Table 2: Potential Products from Phenol Oxidation of this compound
| Oxidant/Catalyst | Reaction Type | Potential Product(s) |
| Fe(III) or Cu(II) salts | Oxidative C-C Coupling | Biphenyl diol derivatives |
| Vanadium complexes | Oxidative C-C/C-O Coupling | Biphenyl diol or diphenyl ether derivatives |
| Laccase (Enzymatic) | Oxidative C-O Coupling | Diphenyl ether derivatives |
| Fenton's Reagent (H₂O₂/Fe²⁺) | Ring Hydroxylation | Dihydroxy-bromobenzoate derivatives |
Reactions Involving the Ester Moiety
The tert-butyl ester group is a key feature of the molecule, serving as a robust protecting group for the carboxylic acid. Its reactivity is distinct from that of simpler alkyl esters like methyl or ethyl esters, primarily due to the steric bulk and the stability of the corresponding tert-butyl cation.
Selective Hydrolysis and Transesterification
Selective cleavage of the tert-butyl ester to reveal the parent carboxylic acid is a common and crucial transformation. Due to the stability of the tert-butyl cation, this hydrolysis is most effectively achieved under acidic conditions. acsgcipr.org A variety of protic acids, including trifluoroacetic acid (TFA), hydrochloric acid, or sulfuric acid, can be used. acsgcipr.org Lewis acids such as zinc bromide (ZnBr₂) have also been reported for chemoselective deprotection. wikipedia.org The reaction proceeds readily, often at room temperature, without affecting other acid-sensitive groups if conditions are carefully controlled.
Transesterification, the conversion of one ester to another, is also a viable pathway. While challenging under basic conditions, acid-catalyzed or metal-catalyzed methods are effective. For instance, reacting tert-butyl benzoates with other alcohols in the presence of catalysts like titanates, scandium(III) triflate, or tin(II) chloride can yield the corresponding new esters. organic-chemistry.orgorganic-chemistry.orgresearchgate.net Borane catalysts, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have been shown to catalyze the transesterification of tert-butyl esters under mild, chemoselective conditions. rsc.org
Table 3: Catalytic Systems for Hydrolysis and Transesterification of tert-Butyl Esters
| Transformation | Catalyst/Reagent | Solvent | Typical Conditions |
| Hydrolysis | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |
| Hydrolysis | 4M HCl in Dioxane | Dioxane | Room Temperature |
| Hydrolysis | ZnBr₂ | Dichloromethane (DCM) | Room Temperature |
| Transesterification | Titanate(IV) alkoxides | Excess Alcohol | Reflux |
| Transesterification | B(C₆F₅)₃ | Dichloromethane (DCM) | Mild Temperature |
| Transesterification | SnCl₂ / α,α-dichlorodiphenylmethane | 1,2-Dichloroethane (DCE) | Mild Temperature |
Amidation and Reduction Reactions of the Ester Carbonyl
Direct amidation of the sterically hindered and relatively unreactive tert-butyl ester is difficult. A more practical approach involves a two-step sequence. First, the tert-butyl ester is converted into a highly reactive acyl chloride. This can be achieved by reacting the ester with chlorinating agents; a one-pot method using α,α-dichlorodiphenylmethane and a tin(II) chloride catalyst has been reported to be effective. organic-chemistry.orgresearchgate.net The resulting acyl chloride intermediate readily reacts with primary or secondary amines in the presence of a base to form the corresponding amide in high yield. fishersci.it
The reduction of the ester carbonyl to a primary alcohol requires a strong reducing agent due to the low electrophilicity of the ester. Lithium aluminum hydride (LiAlH₄) is the standard reagent for this transformation, capable of cleanly reducing esters to primary alcohols. masterorganicchemistry.comlibretexts.org Lithium borohydride (B1222165) (LiBH₄) can also be used, but sodium borohydride (NaBH₄) is generally not reactive enough for this purpose. commonorganicchemistry.comquora.com The reaction is typically performed in an ethereal solvent like THF or diethyl ether, followed by an aqueous workup to yield the (4-bromo-2-hydroxyphenyl)methanol.
Table 4: Reagents for Amidation and Reduction of the Ester Moiety
| Transformation | Reagent(s) | Intermediate | Final Product |
| Amidation | 1. SnCl₂, α,α-dichlorodiphenylmethane 2. R₂NH, Base | Acyl Chloride | Amide |
| Amidation | 1. Thionyl Chloride (SOCl₂) 2. R₂NH, Base | Acyl Chloride | Amide |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Aldehyde (transient) | Primary Alcohol |
| Reduction | Lithium Borohydride (LiBH₄) | Aldehyde (transient) | Primary Alcohol |
Mechanistic Elucidation of Key Transformations and Reaction Pathways
Understanding the mechanisms underlying these reactions is key to predicting outcomes and optimizing conditions.
Mitsunobu Reaction: The reaction initiates with the nucleophilic attack of triphenylphosphine on the azodicarboxylate (e.g., DEAD), forming a zwitterionic betaine (B1666868) intermediate. wikipedia.orgchemistrysteps.com This intermediate deprotonates the acidic pronucleophile (in this case, an external alcohol partner) to form an ion pair. The phenolic oxygen of this compound then attacks the activated phosphorus atom, forming an aryloxyphosphonium salt. This species is an excellent leaving group. Finally, the conjugate base of the alcohol partner acts as a nucleophile, attacking the phenolic carbon in an Sₙ2 fashion, leading to the formation of the aryl ether and triphenylphosphine oxide. However, when the phenol itself is the acidic component and an external alcohol is the nucleophile precursor, the mechanism involves the initial deprotonation of the phenol by the betaine. The alcohol partner is then activated by the phosphonium (B103445) species, and the resulting phenoxide attacks the activated alcohol's carbon atom.
Acid-Catalyzed Hydrolysis: The hydrolysis of the tert-butyl ester follows a distinct AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism. cdnsciencepub.comchemistrysteps.com The reaction begins with the protonation of the carbonyl oxygen. Unlike typical ester hydrolysis (BAC2), there is no subsequent nucleophilic attack by water on the carbonyl carbon. Instead, the C-O single bond between the carbonyl carbon and the tert-butyl group cleaves heterolytically to release the carboxylic acid and a highly stable tertiary carbocation (the tert-butyl cation). chemistrysteps.com This cation is then neutralized by either losing a proton to form isobutylene (B52900) or by reacting with water to form tert-butanol (B103910). The formation of the stable carbocation is the rate-determining step and the reason for the facility of this specific hydrolysis.
Amidation via Acyl Chloride: The mechanism for amidation proceeds through a nucleophilic acyl substitution pathway. organic-chemistry.orgfishersci.it The in-situ generation of the acyl chloride from the tert-butyl ester creates a highly electrophilic carbonyl carbon. The amine, acting as a nucleophile, attacks this carbon, forming a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming the protonated amide. A base present in the reaction mixture deprotonates this species to yield the final, neutral amide product.
Reduction by LiAlH₄: The reduction of the ester begins with the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org This forms a tetrahedral intermediate. This intermediate then collapses, eliminating the tert-butoxide (⁻O-tBu) as a leaving group and generating an aldehyde. Aldehydes are more reactive towards reduction than esters, so a second hydride ion immediately attacks the aldehyde carbonyl carbon. This second nucleophilic addition, followed by protonation during the aqueous workup step, yields the final primary alcohol.
Applications of Tert Butyl 4 Bromo 2 Hydroxybenzoate As a Synthetic Precursor
Role in the Construction of Advanced Organic Scaffolds
The primary role of tert-Butyl 4-bromo-2-hydroxybenzoate in constructing advanced organic scaffolds stems from the reactivity of its carbon-bromine bond. This bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon bonds. mdpi.com Reactions such as the Suzuki, Stille, and Negishi couplings allow for the attachment of a wide variety of organic substituents—including alkyl, alkenyl, and aryl groups—at the 4-position of the benzene (B151609) ring. mdpi.com
This capability enables chemists to build complex and sterically demanding molecular architectures from a relatively simple, commercially available starting material. The hydroxyl and tert-butyl ester groups can be retained during these transformations or can be further manipulated in subsequent steps, adding to the compound's versatility.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reaction
| Reactants | Catalyst System | Product Type | Significance |
|---|---|---|---|
| This compound + Organoboron Reagent (e.g., Arylboronic acid) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-Aryl-2-hydroxybenzoate derivative | Forms bi-aryl scaffolds, a common motif in medicinal chemistry and materials science. |
Precursor for Diverse Heterocyclic Systems
This compound is also a valuable precursor for the synthesis of diverse heterocyclic systems, which are core structures in many pharmaceuticals and natural products. One notable application is in the synthesis of substituted benzo[b]furans. nih.gov For instance, through a palladium-catalyzed cross-coupling reaction with an alkenylaluminum reagent, the bromo-benzoate can be converted into a 2-alkenylbenzo[b]furan derivative. nih.gov In such a synthesis, the hydroxyl group of the benzoate (B1203000) participates in the cyclization step to form the furan (B31954) ring.
Furthermore, the existing functional groups can be used to construct other heterocyclic systems. The hydroxyl group can undergo O-alkylation followed by an intramolecular reaction, or the aromatic ring can be elaborated via cross-coupling to introduce a substituent that can then participate in a ring-forming reaction.
Table 2: Synthesis of a Benzofuran Scaffold
| Starting Material | Key Transformation | Intermediate | Final Scaffold |
|---|
Utilization in Multi-Step Convergent and Divergent Synthetic Strategies
The compound is well-suited for both convergent and divergent synthetic strategies, which are efficient approaches to creating complex molecules and libraries of compounds.
In a divergent synthesis , this compound can serve as a common core intermediate. A key transformation, such as a Suzuki coupling, can be performed at the bromo position. The resulting product can then be "diverged" into a library of analogues by performing different reactions on the hydroxyl and ester functionalities. This is a powerful strategy in medicinal chemistry for structure-activity relationship (SAR) studies.
Application in the Synthesis of Intermediates for Complex Organic Molecules
Many complex bioactive molecules, including natural products, contain substituted phenolic or benzoic acid moieties. nih.govnih.gov this compound serves as an important intermediate for accessing these targets. The tert-butyl ester provides robust protection for the carboxylic acid, allowing a wide range of chemical transformations to be performed on other parts of the molecule without affecting the acid group. This ester can be selectively removed under acidic conditions late in a synthetic sequence to reveal the free carboxylic acid, which can then be converted into amides, esters, or other functional groups. The bromophenol structural unit is itself found in various marine natural products, making this compound a strategic starting point for their total synthesis. nih.gov
Development of Complex Polyaromatic and Fused Ring Systems
Building upon its utility in forming C-C bonds, this compound can be employed in the synthesis of polyaromatic and fused ring systems. Through sequential palladium-catalyzed cross-coupling reactions, additional aromatic rings can be appended to the initial benzene ring. For example, coupling with an arylboronic acid that itself contains a halide can set the stage for a second coupling reaction. Alternatively, an intramolecular cyclization reaction following an initial intermolecular coupling can lead to the formation of a new fused ring, creating structures like fluorenones or other polycyclic aromatic hydrocarbons. The defined substitution pattern of the starting material allows for high regiocontrol in the construction of these complex systems.
Employment in Solid-Phase Organic Synthesis (SPOS)
The structure of this compound is amenable to solid-phase organic synthesis (SPOS), a technique widely used in combinatorial chemistry to generate large libraries of compounds. The phenolic hydroxyl group provides a convenient anchor point for attaching the molecule to a solid support, such as a polymer resin. Once immobilized, the bromo-functionalized aromatic ring can be subjected to various solution-phase reagents, for instance, in a series of cross-coupling reactions. A key advantage of SPOS is the simplified purification process, where excess reagents and by-products are simply washed away from the resin-bound intermediate. After the desired molecular complexity has been built on the solid support, the final product can be cleaved from the resin, typically by treatment with a strong acid which also removes the tert-butyl ester, yielding a pure product.
Advanced Characterization Methodologies in Research on Tert Butyl 4 Bromo 2 Hydroxybenzoate
Spectroscopic Analysis Techniques for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For tert-butyl 4-bromo-2-hydroxybenzoate, ¹H and ¹³C NMR are fundamental for confirming the arrangement of protons and carbon atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The characteristic signals for this compound would include a singlet for the nine equivalent protons of the tert-butyl group, and distinct signals for the aromatic protons, the pattern of which would confirm the substitution on the benzene (B151609) ring. The hydroxyl proton would also present a characteristic signal.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals would correspond to the carbons of the tert-butyl group, the ester carbonyl carbon, and the carbons of the aromatic ring. The chemical shifts of the aromatic carbons are particularly informative for confirming the positions of the bromo and hydroxyl substituents.
While ¹⁹F NMR is not applicable due to the absence of fluorine in the molecule, 2D-NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be employed to establish connectivity between protons and carbons, further solidifying the structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: Actual experimental values may vary depending on the solvent and instrument.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C(CH₃)₃ | ~1.6 | ~28 |
| C (CH₃)₃ | - | ~82 |
| C=O | - | ~168 |
| Ar-H | 6.9 - 7.8 | - |
| Ar-C | - | 110 - 160 |
Mass Spectrometry (MS): Electrospray Ionization (ESI-MS), Gas Chromatography-Mass Spectrometry (GC-MS), High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound.
Electrospray Ionization (ESI-MS): This soft ionization technique is suitable for polar molecules and would likely show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 273.12 g/mol . chemscene.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It can be used to assess the purity of the compound and to study its fragmentation pattern upon electron impact ionization.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule, which for this compound is C₁₁H₁₃BrO₃. chemscene.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic) | 2850-3000 |
| C=O stretch (ester) | 1680-1720 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch (ester) | 1100-1300 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels. For this compound, the UV-Vis spectrum would be expected to show absorption bands characteristic of a substituted benzene ring, arising from π to π* transitions.
Chromatographic Separation and Purification Methodologies
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC method would be suitable for the analysis of this compound.
Table 3: Typical HPLC Parameters
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol/Water gradient |
| Detector | UV-Vis (at a wavelength of maximum absorbance) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
This method would allow for the separation of the desired product from starting materials, byproducts, and other impurities, enabling accurate purity determination.
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, speed, and sensitivity compared to conventional HPLC. This is achieved by using columns packed with smaller sub-2 µm particles, which operate at higher pressures. For a compound like this compound, UPLC is an ideal technique for assessing purity, quantifying the compound in various matrices, and monitoring reaction progress.
A typical UPLC method for this analyte would involve a reversed-phase separation. The nonpolar nature of the tert-butyl group and the brominated benzene ring allows for strong retention on a C18 stationary phase. A gradient elution is often employed to ensure sharp peaks and efficient separation from potential impurities, such as the starting materials (4-bromo-2-hydroxybenzoic acid) or by-products. The mobile phase commonly consists of an aqueous component, often with a pH modifier like formic or perchloric acid to ensure the protonation of the phenolic hydroxyl group, and an organic solvent such as acetonitrile or methanol. bldpharm.com Detection is typically performed using a UV detector, leveraging the chromophoric nature of the benzene ring.
A representative UPLC method for analyzing compounds structurally similar to this compound is detailed in the table below. bldpharm.comacs.org
Table 1: Representative UPLC Method Parameters
| Parameter | Value |
|---|---|
| Column | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 5 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detection | UV at 254 nm |
This high-throughput technique allows for rapid analysis, with run times often under a few minutes, making it highly suitable for quality control in synthetic chemistry. acs.org
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. However, direct analysis of this compound by GC can be challenging. The presence of a polar phenolic hydroxyl group can lead to peak tailing and adsorption on the GC column, resulting in poor chromatographic performance. unifr.ch
To overcome this, a derivatization step is typically required prior to GC analysis. This process converts the polar -OH group into a less polar, more volatile, and more thermally stable functional group. The most common derivatization methods for phenolic compounds are silylation or acetylation. unifr.chyoutube.com
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. youtube.comnumberanalytics.comumass.edu
Acetylation: Acetic anhydride (B1165640) is used to convert the hydroxyl group into an acetate (B1210297) ester. mit.educhemicalbook.com
Once derivatized, the compound can be analyzed by GC, typically using a nonpolar or medium-polarity capillary column (e.g., DB-5ms or HP-1) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification.
Table 2: Hypothetical GC-MS Method Parameters for Derivatized Analyte
| Parameter | Value |
|---|---|
| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| Detector | Mass Spectrometer |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 50-550 m/z |
Preparative Column Chromatography Techniques (e.g., Flash Chromatography)
Following its synthesis, this compound is often isolated and purified from the crude reaction mixture using preparative column chromatography, most commonly flash chromatography. This technique is essential for removing unreacted starting materials, reagents, and side products.
The choice of stationary and mobile phases is critical for achieving good separation. Given the moderate polarity of the target compound, silica (B1680970) gel is the standard stationary phase. The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). Researchers develop an appropriate solvent system by first performing analytical Thin Layer Chromatography (TLC) to determine the Rf values of the product and impurities. The ideal eluent system for flash chromatography should provide an Rf value for the target compound of approximately 0.25-0.35 to ensure good separation and efficient elution. For a closely related compound, tert-butyl 4-bromobenzoate (B14158574), purification by fast column chromatography on silica gel was achieved using 5% ethyl acetate in a hexane solution. researchgate.net
Table 3: Typical Flash Chromatography Parameters for Purification
| Parameter | Value |
|---|---|
| Stationary Phase | Silica Gel (40-63 µm) |
| Eluent | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 15%) |
| Loading Method | Dry loading (adsorbed onto a small amount of silica) |
| Detection | UV visualization of fractions or TLC analysis |
Fractions are collected and analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified this compound.
X-ray Crystallography for Solid-State Structure Elucidation
While chromatographic techniques are vital for assessing purity, X-ray crystallography provides the definitive, unambiguous determination of the compound's three-dimensional structure in the solid state. This powerful technique yields precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. Although a published crystal structure for this compound is not available, the methodologies for its determination would follow standard practices, and its structural features can be predicted based on closely related compounds.
Single Crystal Growth Methods
The primary prerequisite for X-ray crystallography is the availability of high-quality single crystals. The slow evaporation technique is the most common and often successful method for growing single crystals of organic compounds. mit.edu This involves dissolving the purified this compound in a suitable solvent or solvent system in which it is moderately soluble. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days or weeks. chemicalbook.com As the solution becomes supersaturated, nucleation occurs, leading to crystal growth.
The choice of solvent is crucial. Solvents like ethanol, methanol, ethyl acetate, or mixtures such as chloroform/methanol could be suitable candidates. rigaku.com The goal is to find conditions that promote slow, ordered growth rather than rapid precipitation, which would result in a powder or poor-quality microcrystals.
Data Collection, Structure Solution, and Refinement Strategies
Once a suitable single crystal is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer. bohrium.com The crystal is cooled, typically to a low temperature (e.g., 100-120 K), to minimize thermal vibrations of the atoms, resulting in a higher quality dataset. The diffractometer uses a monochromatic X-ray source (commonly Mo Kα or Cu Kα radiation) to irradiate the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector. numberanalytics.com
The collected data are processed to determine the unit cell dimensions and the intensities of the reflections. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecular structure. This model is subsequently refined using full-matrix least-squares procedures, which adjust atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor.
Table 4: Representative Crystallographic Data Table (Hypothetical, based on analogs)
| Parameter | Value |
|---|---|
| Empirical Formula | C11H13BrO3 |
| Formula Weight | 273.12 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | ~14.5 |
| b (Å) | ~4.5 |
| c (Å) | ~18.0 |
| β (°) | ~110 |
| **Volume (ų) ** | ~1100 |
| Z | 4 |
| Radiation (Å) | Mo Kα (λ = 0.71073) |
| Temperature (K) | 120 |
| Final R indices [I > 2σ(I)] | R1 ≈ 0.04, wR2 ≈ 0.10 |
Analysis of Intermolecular Interactions and Crystal Packing
The refined crystal structure provides a wealth of information about how molecules of this compound arrange themselves in the solid state. This packing is governed by a network of non-covalent intermolecular interactions.
Based on the structure of the parent 4-bromo-2-hydroxybenzoic acid, a key feature would likely be a strong intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) at position 2 and the carbonyl oxygen of the ester group. This would form a stable six-membered ring motif.
In the crystal lattice, several other interactions would be expected to direct the molecular packing:
Halogen Bonding: The bromine atom can act as a Lewis acidic "σ-hole" donor, potentially forming C-Br···O or C-Br···Br interactions with neighboring molecules. These interactions are known to be significant in the crystal engineering of brominated aromatic compounds.
C-H···O and C-H···π Interactions: Weaker hydrogen bonds involving the carbon-hydrogen bonds of the aromatic ring or the bulky tert-butyl group interacting with oxygen atoms or the π-system of adjacent molecules would also play a role in the three-dimensional architecture.
The bulky tert-butyl group would have a significant steric influence on the crystal packing, likely preventing a highly dense arrangement and influencing which intermolecular motifs are favored.
Theoretical and Computational Studies on Tert Butyl 4 Bromo 2 Hydroxybenzoate
Quantum Chemical Calculations (e.g., DFT methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for understanding the electronic properties of molecules. For a molecule like tert-Butyl 4-bromo-2-hydroxybenzoate, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be utilized to optimize the molecular geometry and compute a wide range of electronic descriptors. nih.gov
Electronic Structure and Reactivity Descriptors (e.g., Fukui functions)
The electronic structure provides fundamental insights into the molecule's stability and reactivity. Reactivity descriptors, derived from conceptual DFT, help in predicting the sites of electrophilic, nucleophilic, and radical attack. Fukui functions are crucial in this context, as they indicate the change in electron density at a given point in the molecule when an electron is added or removed. This allows for the identification of the most reactive sites. For instance, in a related compound, 5-Bromo-2-Hydroxybenzaldehyde, DFT calculations have been used to explore attacking sites using Fukui functions. nih.gov
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical hardness/softness. A large gap suggests high stability and low reactivity. FMO analysis is a standard component of computational studies on aromatic compounds. nih.gov
Electrostatic Potential Surface (EPS) Mapping
The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction with other chemical species. The EPS map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For a substituted benzene (B151609) derivative like this compound, the EPS map would illustrate the electronic influence of the bromo, hydroxyl, and tert-butyl ester substituents on the aromatic ring. nih.gov
Aromaticity Analysis
Aromaticity is a key concept in understanding the stability and reactivity of cyclic conjugated systems. Various computational methods are used to quantify aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These analyses would provide quantitative insight into the degree of aromatic character of the benzene ring in this compound and how it is influenced by the substituents.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and function. Conformational analysis and molecular dynamics simulations provide insights into the molecule's preferred shapes and dynamic behavior.
Rotational Barriers and Preferred Conformations
The presence of the tert-butyl group and the ester linkage introduces rotational degrees of freedom in this compound. Computational methods can be used to calculate the energy barriers for rotation around key single bonds, such as the C-O bond of the ester and the C-C bond connecting the tert-butyl group. This analysis helps to identify the most stable (lowest energy) conformations of the molecule. For instance, studies on related compounds have utilized dynamic NMR and DFT calculations to determine rotational barriers. mdpi.com Such an analysis for this compound would reveal the preferred spatial arrangement of the bulky tert-butyl group relative to the planar aromatic ring.
Tautomerism Studies of the Hydroxybenzoate Moiety
The 2-hydroxybenzoate scaffold, a key feature of this compound, can theoretically exist in different tautomeric forms due to proton transfer. The primary equilibrium is between the phenolic enol form and a keto tautomer. Computational studies, typically employing Density Functional Theory (DFT), are instrumental in evaluating the relative stabilities of these tautomers.
For related 2-hydroxy- and 2,4-dihydroxybenzoic acid derivatives, DFT calculations have been used to investigate the thermodynamics of proton affinity and the relative stability of various isomers. chemrxiv.org Such studies often reveal that the enol form is thermodynamically more stable than the keto form. This stability is largely attributed to the aromaticity of the benzene ring, which would be disrupted in the keto tautomer, and the presence of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the ester. This intramolecular hydrogen bond is a characteristic feature of salicylate (B1505791) esters.
While specific computational studies on the tautomerism of this compound are not extensively documented in the literature, analogies can be drawn from studies on similar molecules like 2-(2-hydroxyphenyl)-1-azaazulene. In these cases, DFT calculations consistently show the enol form to be more stable, both thermodynamically and kinetically, relative to the keto tautomer. nih.gov The energy barrier for the tautomerization process is also a critical factor, and the intramolecular hydrogen bond plays a vital role in the kinetic stability of the enol form. nih.gov
The equilibrium between the tautomeric forms can be represented as follows:
| Tautomeric Form | Description |
| Enol Form | The phenolic form with an -OH group on the aromatic ring. This is generally the more stable tautomer. |
| Keto Form | A non-aromatic cyclohexadienone structure resulting from proton transfer from the hydroxyl group to the carbonyl oxygen. |
Solvent Effects on Molecular Conformation and Reactivity
The conformation and reactivity of this compound can be significantly influenced by the solvent environment. Computational methods, particularly those incorporating a Polarizable Continuum Model (PCM), are employed to simulate the effects of different solvents on molecular properties. researchgate.netresearchgate.net
Studies on similar molecules, such as 3-hydroxy-2-quinoxalinecarboxylic acid, have demonstrated that solvent polarity can alter geometrical parameters, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net For this compound, the large tert-butyl group is sterically demanding and will influence the molecule's preferred conformation. The interplay between this steric hindrance and the electronic effects of the bromine atom and the hydroxyl group will be further modulated by the solvent.
In nonpolar solvents, intramolecular interactions, such as the hydrogen bond between the hydroxyl and carbonyl groups, are expected to be the dominant factor in determining the molecular conformation. In polar protic solvents, there will be competition between this intramolecular hydrogen bond and intermolecular hydrogen bonds with the solvent molecules. This can lead to a more flexible conformation and potentially alter the molecule's reactivity. The stability of different tautomers can also be solvent-dependent. nih.gov
The following table summarizes the expected general effects of different solvent types on the molecule:
| Solvent Type | Expected Effects on Conformation and Reactivity |
| Nonpolar (e.g., hexane (B92381), toluene) | Intramolecular hydrogen bonding is favored, leading to a more rigid conformation. Reactivity will be primarily governed by the inherent electronic properties of the molecule. |
| Polar Aprotic (e.g., acetone, DMSO) | The dipole moment of the solvent will interact with the polar groups of the molecule, potentially weakening the intramolecular hydrogen bond. This may lead to a slight increase in conformational flexibility. |
| Polar Protic (e.g., water, ethanol) | Strong intermolecular hydrogen bonding with the solvent can disrupt the intramolecular hydrogen bond, leading to a more open conformation and increased solubility. This can significantly impact reactivity by solvating charged intermediates or transition states. |
Prediction of Spectroscopic Properties (e.g., simulated NMR chemical shifts, IR vibrational frequencies)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound, which can aid in its identification and structural elucidation.
Simulated NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. For ¹³C NMR, the chemical shifts of substituted benzylideneanilines have been shown to be sensitive to the electronic effects of substituents. researchgate.net For this compound, the electron-withdrawing bromine atom and the electron-donating hydroxyl group will have characteristic effects on the chemical shifts of the aromatic carbons. The chemical shifts of the tert-butyl group's carbons will also be in a predictable region.
Simulated IR Vibrational Frequencies: The infrared spectrum can be simulated through frequency calculations at the DFT level. These calculations can help in assigning the vibrational modes observed in an experimental spectrum. For example, studies on dyes derived from 2-hydroxy and 2,4-dihydroxy benzoic acids have shown good agreement between calculated and experimental vibrational frequencies. nih.gov For this compound, key vibrational modes would include the O-H stretch of the phenolic hydroxyl group (broadened due to hydrogen bonding), the C=O stretch of the ester, C-O stretching vibrations, and vibrations associated with the aromatic ring and the C-Br bond.
The following table provides a qualitative prediction of key spectroscopic features for this compound based on data from related compounds. chemicalbook.comwisc.edu
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons with distinct chemical shifts due to the substitution pattern. A singlet for the tert-butyl protons. A downfield singlet for the phenolic hydroxyl proton. |
| ¹³C NMR | Resonances for the ester carbonyl carbon, the aromatic carbons (with shifts influenced by the bromo and hydroxyl substituents), and the carbons of the tert-butyl group. |
| IR Spectroscopy | A broad O-H stretching band around 3000-3400 cm⁻¹. A strong C=O stretching band for the ester around 1680-1700 cm⁻¹. C-O stretching bands and aromatic C=C bending vibrations in the fingerprint region. |
Retrosynthetic Analysis Software Applications and Route Planning
Computer-Aided Synthesis Planning (CASP) tools are increasingly valuable for designing efficient synthetic routes to target molecules like this compound. Software such as RetroBioCat and others utilize databases of chemical reactions to propose retrosynthetic pathways. nih.gov These programs work by breaking down the target molecule into simpler, commercially available starting materials through a series of known chemical transformations.
For this compound, a likely retrosynthetic disconnection would be the ester linkage, leading to 4-bromo-2-hydroxybenzoic acid and isobutylene (B52900) or tert-butanol (B103910). Another key disconnection would be the bromination of a 2-hydroxybenzoate precursor.
A plausible retrosynthetic pathway that could be identified by such software is outlined below:
Target Molecule: this compound
Disconnection 1 (Esterification): This disconnection breaks the ester bond, suggesting that the target molecule can be synthesized from 4-bromo-2-hydroxybenzoic acid and a source of the tert-butyl group, such as isobutylene in the presence of an acid catalyst.
Disconnection 2 (Bromination): 4-bromo-2-hydroxybenzoic acid can be disconnected at the C-Br bond, pointing to the bromination of 2-hydroxybenzoic acid (salicylic acid) as a potential synthetic step. The regioselectivity of this bromination would be a critical consideration.
Alternative Disconnection (Carboxylation): A more advanced retrosynthetic analysis might suggest the carboxylation of a bromophenol precursor.
Calculation of Molecular Descriptors for Chemical Space Exploration (e.g., TPSA, LogP, number of rotatable bonds)
Molecular descriptors are numerical values that encode information about the chemical structure and properties of a molecule. They are widely used in cheminformatics and drug discovery for chemical space exploration and to predict properties like bioavailability.
Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration. chemrxiv.org It is calculated based on the surface contributions of polar atoms.
LogP: The partition coefficient (LogP) is a measure of a molecule's lipophilicity or hydrophobicity. It is a crucial parameter in medicinal chemistry as it influences a drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Number of Rotatable Bonds: This descriptor is related to the conformational flexibility of a molecule. A lower number of rotatable bonds is generally considered favorable for drug candidates as it reduces the entropic penalty upon binding to a target.
The calculated molecular descriptors for this compound are presented in the table below. chemscene.com
| Molecular Descriptor | Calculated Value | Significance |
| Topological Polar Surface Area (TPSA) | 46.53 Ų | Indicates moderate polarity, which can influence cell permeability. |
| LogP | 3.11 | Suggests that the compound is relatively lipophilic. |
| Number of Rotatable Bonds | 1 | Indicates low conformational flexibility, which can be advantageous in drug design. |
| Hydrogen Bond Acceptors | 3 | The oxygen atoms of the hydroxyl and ester groups can act as hydrogen bond acceptors. |
| Hydrogen Bond Donors | 1 | The phenolic hydroxyl group is a hydrogen bond donor. |
Derivatives and Analogues of Tert Butyl 4 Bromo 2 Hydroxybenzoate: Research and Design Principles
Rational Design of Structurally Diverse Analogues
The rational design of analogues of tert-butyl 4-bromo-2-hydroxybenzoate is fundamentally based on structure-activity relationship (SAR) studies of related compounds, primarily salicylic (B10762653) acid and other benzoic acid derivatives. researchgate.netblogspot.com The core principle is to introduce specific chemical modifications to modulate properties such as lipophilicity, electronic effects, and steric hindrance, which in turn can influence biological activity or material characteristics. blogspot.comiomcworld.com
The design process often begins with the identification of key pharmacophoric features. For salicylates, the ortho-hydroxyl and carboxyl groups are often crucial for their biological effects. slideshare.netresearchgate.net The design of new analogues therefore frequently involves the exploration of how modifications to these groups, as well as to the aromatic ring, impact the desired outcomes. For instance, increasing the lipophilicity by adding alkyl groups can enhance activity in some contexts. blogspot.com Computational methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) analysis, can be employed to predict the effects of these modifications before synthesis, thereby streamlining the discovery process. iomcworld.com
Systematic Modification of the Bromine Position and Substituents on the Aromatic Ring
Systematic modification of the substituents on the aromatic ring of this compound is a primary strategy for creating a diverse range of analogues. This involves altering the position of the bromine atom and introducing other functional groups.
The position of the halogen on the benzene (B151609) ring can significantly influence the electronic properties and reactivity of the molecule. libretexts.org While the parent compound has bromine at the 4-position, synthesizing isomers with bromine at the 3-, 5-, or 6-positions would generate a set of regioisomers with potentially different biological activities. Studies on other substituted benzoic acids have shown that the position of a halogen can affect acidity and interaction with biological targets. iomcworld.comresearchgate.net
Furthermore, the introduction of additional substituents can fine-tune the properties of the molecule. Electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) or electron-donating groups (e.g., -CH₃, -OCH₃, -NH₂) can be placed at the available positions on the aromatic ring. libretexts.orgcarewellpharma.in For example, research on salicylic acid derivatives has shown that halogen substitutions at the 3- and 5-positions can lead to increased biological activity in certain assays. nih.govacs.org The choice of substituent and its position is guided by the desired change in electronic and steric profile.
Table 1: Effect of Ring Substituents on the Activity of Salicylic Acid Derivatives
| Position of Substitution | Substituent Type | Observed Effect on Activity (General) | Reference Example |
|---|---|---|---|
| 3- and/or 5-position | Halogens (F, Cl) | Increased activity in some biological assays. nih.govacs.org | 3,5-Dichlorosalicylate |
| 4-position | Various groups | Generally reduced or eliminated PR-1a protein induction. nih.govacs.org | 4-Fluorosalicylate |
| 3- and/or 5-position | Electron-donating groups | Deleterious effect on PR-1a protein induction. nih.govacs.org | - |
| Ring substitution | Electron-withdrawing groups | Increases acidity of benzoic acids. libretexts.org | p-Nitrobenzoic acid |
| Ring substitution | Electron-donating groups | Decreases acidity of benzoic acids. libretexts.org | p-Toluic acid |
Alterations of the Ester Group and Phenolic Hydroxyl Functionality
The tert-butyl ester and the phenolic hydroxyl group are key functional moieties in this compound that are prime targets for modification.
The tert-butyl ester group is relatively bulky and contributes to the lipophilicity of the molecule. This can be replaced with a variety of other ester groups (e.g., methyl, ethyl, benzyl (B1604629) esters) to modulate solubility and potential susceptibility to hydrolysis. nih.govresearchgate.net The synthesis of a series of ester analogues allows for the exploration of how the size and nature of the ester group affect the compound's properties. nih.gov Furthermore, the ester can be converted to an amide by reaction with various amines, introducing a hydrogen bond donor and significantly altering the electronic and steric properties of this part of the molecule. uobasrah.edu.iq
The phenolic hydroxyl group is also a critical site for modification. It can be acylated to form esters (e.g., acetylsalicylic acid) or etherified to produce a range of ether derivatives. uobasrah.edu.iqschenautomacao.com.br Williamson ether synthesis, for example, can be used to introduce various alkyl or aryl side chains. schenautomacao.com.br Such modifications can impact the acidity of the phenolic proton and its ability to participate in hydrogen bonding, which is often crucial for biological activity. blogspot.comslideshare.net
Synthesis and Characterization of Chemical Libraries Derived from the Core Scaffold
To efficiently explore the chemical space around this compound, the synthesis of chemical libraries is a powerful approach. spirochem.comijpsr.com This involves the use of combinatorial chemistry and parallel synthesis techniques to generate a large number of structurally related compounds from a common core scaffold. organic-chemistry.orgnih.govnih.gov
The this compound scaffold is well-suited for library synthesis due to its multiple points of diversity. lifechemicals.com A library could be designed by varying the substituents on the aromatic ring, the nature of the ester or amide group, and by modifying the phenolic hydroxyl group. For example, a library of amides could be generated by reacting the corresponding acid chloride with a diverse set of primary and secondary amines in a parallel format. nih.gov
The synthesis of such libraries can be performed in solution-phase or on solid-phase, with solution-phase parallel synthesis often being preferred for smaller, focused libraries. ijpsr.comnih.gov Microwave-assisted synthesis can be employed to accelerate reaction times. nih.gov Following synthesis, the compounds in the library are typically purified and then characterized using high-throughput techniques such as LC-MS and NMR spectroscopy to confirm their identity and purity before being subjected to biological screening or materials testing. nih.gov The use of natural product scaffolds as a starting point for library generation is also a common strategy to access biologically relevant chemical space. nih.govrsc.org
Table 2: Hypothetical Library of Analogues Based on the this compound Scaffold
| Analogue ID | Modification at 4-position | Modification of Ester Group | Modification of Hydroxyl Group |
|---|---|---|---|
| A-001 | -Br (no change) | -COOCH₃ | -OH (no change) |
| A-002 | -Cl | -COOC(CH₃)₃ (no change) | -OH (no change) |
| A-003 | -Br (no change) | -CONHCH₂Ph | -OH (no change) |
| A-004 | -Br (no change) | -COOC(CH₃)₃ (no change) | -OCH₃ |
| A-005 | -NO₂ | -COOC(CH₃)₃ (no change) | -OH (no change) |
Stereochemical Considerations in Analogue Synthesis (if applicable to future chiral derivatives)
While this compound itself is an achiral molecule, stereochemical considerations become important when designing and synthesizing future derivatives that incorporate chiral centers. The introduction of chirality can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different biological activities and physicochemical properties.
Chiral centers could be introduced in several ways. For example, the use of a chiral alcohol to form the ester group would result in diastereomers if the rest of the molecule remains achiral. More complex modifications, such as the introduction of a chiral substituent on the aromatic ring or the use of a chiral amine to form an amide, would also lead to chiral analogues.
When a chiral derivative is synthesized as a racemic mixture, chiral chromatography or resolution techniques may be necessary to separate the enantiomers for individual evaluation. Alternatively, asymmetric synthesis methods can be employed to selectively produce one enantiomer over the other. Understanding the stereochemistry of any future chiral analogues will be crucial for elucidating their mechanism of action and for developing them as potential therapeutic agents or functional materials.
Future Research Directions and Advanced Methodological Developments
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability
The transition from traditional batch processing to continuous flow chemistry is a significant leap forward for the synthesis of fine chemicals, including derivatives of salicylic (B10762653) acid. bohrium.comvapourtec.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to higher yields, improved safety, and greater consistency. bohrium.com For the synthesis of tert-Butyl 4-bromo-2-hydroxybenzoate, a flow process could be envisaged, starting from 4-bromo-2-hydroxybenzoic acid and tert-butanol (B103910), potentially utilizing an immobilized acid catalyst within a packed-bed reactor. This approach would allow for continuous production with minimal manual intervention.
Automated synthesis platforms, which can perform numerous reactions in parallel, are revolutionizing drug discovery and material science. nih.govyoutube.comresearchgate.netoxfordglobal.com These platforms can be employed to rapidly screen various catalysts, solvents, and reaction conditions for the synthesis and subsequent functionalization of this compound. The integration of automated platforms with flow reactors presents a powerful combination for accelerating the discovery of novel derivatives and optimizing their production at scale. youtube.com A notable example is the use of automated robotic systems like the 'Chemputer' for synthesizing small molecules, which could be adapted for the analogue synthesis of this brominated phenolic ester. bohrium.com
Table 1: Potential Flow Chemistry Parameters for the Synthesis of Salicylate (B1505791) Derivatives
| Parameter | Value | Reference |
| Reactor Type | Packed-bed with immobilized catalyst | vapourtec.com |
| Temperature | 80-150 °C | vapourtec.com |
| Residence Time | 5-20 minutes | bohrium.com |
| Pressure | 1-10 bar | bohrium.com |
| Throughput | 1-10 g/hour | bohrium.com |
This table presents hypothetical parameters for the flow synthesis of salicylate derivatives based on established methodologies for related compounds.
Development of Greener Synthetic Routes and Sustainable Methodologies (e.g., photocatalysis, electrochemistry)
The principles of green chemistry are increasingly guiding the development of new synthetic methods to minimize environmental impact. wjpmr.comtaylorfrancis.com For a halogenated compound like this compound, this involves exploring alternatives to traditional brominating agents, which can be hazardous. One promising green approach is the use of sodium halides as a source of electrophilic halogens in more environmentally benign solvents like ethanol. nih.gov Research into the synthesis of salicylic acid from wintergreen oil using green chemistry methods has also shown promise in reducing toxicity. nih.gov
Photocatalysis and electrochemistry are at the forefront of sustainable synthesis, offering highly selective and efficient transformations under mild conditions. nih.govlookchem.comscispace.com Photocatalysis, using visible light to drive chemical reactions, could be employed for the C-H functionalization of the phenolic ring of this compound, allowing for the introduction of new substituents without the need for pre-functionalization. nih.govlookchem.comscispace.comacs.org Electrochemical methods provide a reagent-free approach to oxidation and reduction reactions, which could be applied to the synthesis of various hydroxybenzoic acid derivatives. acs.orgnih.gov The electrochemical synthesis of 4-hydroxybenzoic acid derivatives in E. coli has demonstrated the potential of bio-electrochemical systems. acs.orgnih.gov
Table 2: Examples of Greener Synthetic Approaches for Aromatic Compounds
| Methodology | Substrate Type | Key Advantages | Reference |
| In-situ bromine generation | Phenols, Anilines | Avoids handling of liquid bromine, high atom efficiency | nih.gov |
| Photocatalytic C-H Olefination | Phenols | Mild conditions, visible light, in-situ oxidant generation | nih.govlookchem.comscispace.com |
| Electrochemical Halogenation | Phenols | Reduced waste, high selectivity, catalyst-free options | wjpmr.com |
| Biosynthesis from renewable feedstocks | 4-Hydroxybenzoic acid | Sustainable, avoids petroleum-based starting materials | nih.gov |
Advanced Catalysis for Highly Selective and Efficient Transformations
The development of novel catalytic systems is crucial for achieving high selectivity in the functionalization of polyfunctional molecules like this compound. The bromine atom in this compound is a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. nih.govruhr-uni-bochum.decapes.gov.br Research into nickel- and iron-catalyzed cross-coupling reactions of phenol (B47542) derivatives offers promising avenues for the derivatization of this scaffold. capes.gov.br
Furthermore, advanced catalytic methods can enable the selective functionalization of other positions on the aromatic ring. For instance, phenol-directed C-H functionalization can provide access to ortho-substituted derivatives with high regioselectivity. acs.org The combination of transition metal catalysis with other techniques, such as photoredox catalysis, can unlock novel reaction pathways and improve catalytic efficiency. nih.govlookchem.comscispace.com
Applications in Chemoinformatics and Data Science for Reaction Prediction and Optimization
Chemoinformatics and data science are emerging as powerful tools in chemical research, enabling the prediction of reaction outcomes and the optimization of reaction conditions. rsc.org By analyzing large datasets of chemical reactions, machine learning algorithms can identify patterns and build predictive models for the reactivity of specific functional groups. For this compound, chemoinformatics could be used to predict the regioselectivity of further electrophilic aromatic substitutions or the success of various cross-coupling reactions.
These computational tools can significantly reduce the number of experiments required to optimize a synthetic route, saving time and resources. rsc.org The development of multi-objective optimization solvers for reaction optimization allows chemists to identify the most suitable conditions to maximize yield, minimize byproducts, and reduce environmental impact simultaneously. rsc.org
Exploration of Novel Reactivity Patterns for the Brominated Phenolic Ester Scaffold
The unique combination of a hydroxyl group, a bulky tert-butyl ester, and a bromine atom on the same aromatic ring in this compound opens up possibilities for exploring novel reactivity patterns. The interplay between these functional groups can lead to unexpected and potentially useful chemical transformations. For example, the development of modular synthetic platforms for the elaboration of fragments in three dimensions could be applied to this scaffold to create novel drug-like molecules. acs.org
Research into the synthesis of functionalized salicylate esters and amides through photochemical acylation highlights another potential avenue for novel transformations. nih.gov Furthermore, investigating the reactivity of this compound as a building block in the synthesis of more complex molecules and materials could lead to new applications. klinger-lab.denih.govrsc.org The inherent functionality of this compound makes it a valuable precursor for creating diverse molecular architectures.
Q & A
Q. What are the key physical and chemical properties of tert-butyl 4-bromo-2-hydroxybenzoate, and how do they influence experimental handling?
Answer:
- Physical Properties :
- Handling Considerations :
- Stability : Stable under recommended storage conditions (room temperature, inert atmosphere) .
- Protective Measures : Use P95/P1 respirators for particulate protection and OV/AG/P99 respirators for higher protection during prolonged exposure .
- Toxicity : No carcinogenic classification per IARC/ACGIH, but acute toxicity data are limited; assume standard aryl bromide precautions .
Q. What is a standard laboratory-scale synthesis route for this compound?
Answer: A typical approach involves:
Esterification : React 4-bromo-2-hydroxybenzoic acid with tert-butyl alcohol using a coupling agent (e.g., DCC/DMAP) or acid catalysis .
Protection Strategy : The tert-butyl group acts as a steric protector, minimizing side reactions at the hydroxyl site during subsequent steps .
Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water .
Key Data :
- Yield: ~60–75% (varies with activation method) .
- Confirmation: NMR (¹H: δ 1.4 ppm for tert-butyl, δ 7.2–8.0 ppm for aromatic protons) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points) for this compound?
Answer: Discrepancies often arise from:
- Polymorphism : Different crystalline forms due to solvent recrystallization (e.g., ethanol vs. acetone) .
- Impurities : Residual starting materials (e.g., unreacted 4-bromo-2-hydroxybenzoic acid) lowering observed melting points.
Methodology :
DSC Analysis : Confirm purity and polymorphism via differential scanning calorimetry.
HPLC-MS : Quantify impurities >0.1% .
Reproducibility : Standardize recrystallization solvents and drying conditions (e.g., vacuum desiccation for 24 hours) .
Q. What strategies enable selective functionalization at the bromine site of this compound?
Answer: The bromine atom is primed for cross-coupling reactions:
- Suzuki-Miyaura : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acids .
- Buchwald-Hartwig Amination : Introduce amines under Pd/Xantphos catalysis .
Challenges : - Steric Hindrance : The tert-butyl group may slow transmetallation; optimize ligand choice (e.g., SPhos for bulky substrates) .
- Competing Reactions : Protect the hydroxyl group if necessary (e.g., TMSCl) to prevent oxidation .
Q. How does the tert-butyl group impact the compound’s stability in acidic or basic conditions?
Answer:
- Acidic Conditions : The tert-butyl ester is stable under mild acids (e.g., AcOH) but cleaved by strong acids (e.g., TFA/HCl in dioxane) .
- Basic Conditions : Resists hydrolysis at pH <10 but degrades in concentrated NaOH/MeOH (reflux) .
Mechanistic Insight : - The bulky tert-butyl group slows nucleophilic attack at the ester carbonyl, enhancing kinetic stability .
Applications : - Use as a temporary protecting group in multi-step syntheses (e.g., peptide coupling) .
Methodological Focus
Q. What advanced spectroscopic techniques differentiate this compound from structural analogs?
Answer:
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Answer:
- DFT Calculations :
- Optimize geometry (B3LYP/6-31G*) to assess steric/electronic effects .
- Calculate Fukui indices to identify electrophilic (C-Br) and nucleophilic (ester carbonyl) sites.
- MD Simulations :
- Simulate solvation effects in common solvents (e.g., DMF, THF) to predict reaction pathways .
Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .
- Simulate solvation effects in common solvents (e.g., DMF, THF) to predict reaction pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
